N-(2-hydroxypropyl)-2-propoxybenzamide

Description

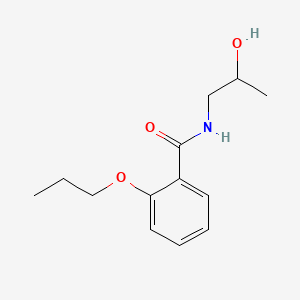

N-(2-Hydroxypropyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide aromatic ring and a 2-hydroxypropyl group attached to the amide nitrogen.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.299 |

IUPAC Name |

N-(2-hydroxypropyl)-2-propoxybenzamide |

InChI |

InChI=1S/C13H19NO3/c1-3-8-17-12-7-5-4-6-11(12)13(16)14-9-10(2)15/h4-7,10,15H,3,8-9H2,1-2H3,(H,14,16) |

InChI Key |

ZVSHPXCVMQXPPD-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NCC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl group.

- Key Features : The N,O-bidentate directing group enables metal coordination, making it suitable for catalytic C–H bond functionalization reactions. Spectroscopic and X-ray analyses confirm its stable conformation, which is critical for catalytic activity .

- Contrast with Target Compound : The 3-methyl group (electron-donating) and bulkier hydroxyalkyl chain may reduce solubility compared to the 2-propoxy and 2-hydroxypropyl groups in N-(2-hydroxypropyl)-2-propoxybenzamide.

b) 2-(N-Allylsulfamoyl)-N-propylbenzamide

- Substituents : 2-allylsulfamoyl group on benzamide with an N-propyl chain.

- Key Features : Sulfamoyl groups introduce strong hydrogen-bonding capacity, as shown by Hirshfeld surface analysis. DFT calculations reveal a narrow HOMO-LUMO gap (4.2 eV), indicating high reactivity. Applications focus on material science and antimicrobial studies .

- Contrast : The sulfamoyl group enhances intermolecular interactions but may reduce metabolic stability compared to the alkoxy and hydroxyalkyl groups in the target compound.

c) N-(2-Hydroxypropyl)methacrylamide Copolymer (PK1)

- Structure : Polymer conjugate with doxorubicin linked via a peptidyl spacer.

- Key Features : Demonstrated prolonged plasma half-life (93 h) and tumor-targeting capabilities in clinical trials. Toxicity profiles (e.g., reduced cardiotoxicity) highlight advantages over free doxorubicin .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Benzamide Derivatives

*Molecular weights are estimated or derived from evidence where available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.